Nucleophilicity Parameter (N) of the Carbanion: Direct Comparison to Diethyl 2-Phenylmalonate in DMSO
The nucleophilicity (N) of the carbanion derived from diethyl 2-cyclohexylmalonate is quantifiably lower than that of its phenyl-substituted analog, diethyl 2-phenylmalonate, under identical conditions. This difference in reactivity directly impacts the rate of carbon-carbon bond-forming reactions [1].
| Evidence Dimension | Nucleophilicity Parameter (N) in DMSO |
|---|---|
| Target Compound Data | N = 19.23 (sN = 0.67) |
| Comparator Or Baseline | Diethyl 2-phenylmalonate carbanion: N = 21.65 (sN = 0.60) |
| Quantified Difference | ΔN = -2.42 (approx. 11% lower nucleophilicity) |
| Conditions | Carbanion generated in DMSO; Mayr's reference electrophile scale [1] |
Why This Matters
A lower N parameter indicates reduced nucleophilicity, which is critical for selecting appropriate electrophiles and reaction conditions in synthetic planning and avoiding undesired side reactions.
- [1] Mayr, H. et al. Mayr's Database of Reactivity Parameters: Carbanions in DMSO. Anion of diethyl 2-cyclohexylmalonate (in DMSO). Eur. J. Org. Chem. 2016, 1841–1848. View Source
